Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate
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Overview
Description
Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₄F₂O₃ and a molecular weight of 256.25 g/mol . It is characterized by the presence of a benzyl group, a difluoromethoxy group, and a cyclobutane ring. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzyl alcohol in the presence of a difluoromethoxy reagent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced analytical techniques like HPLC and NMR ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of difluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique structure can be exploited to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
- Benzyl 3-(methoxy)cyclobutane-1-carboxylate
- Benzyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate
- Benzyl 3-(chloromethoxy)cyclobutane-1-carboxylate
Comparison: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in research and development .
Properties
IUPAC Name |
benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-13(15)18-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAHNSEWGYPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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